molecular formula C18H24N2O4S B604208 3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 1374684-62-4

3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B604208
CAS No.: 1374684-62-4
M. Wt: 364.5g/mol
InChI Key: GTECLYWEDOTSDQ-UHFFFAOYSA-N
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Description

3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dipropoxybenzenesulfonyl chloride and 3-pyridinylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dipropoxybenzenesulfonyl chloride is added dropwise to a solution of 3-pyridinylmethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antitumor properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridinylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1374684-62-4

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5g/mol

IUPAC Name

3,4-dipropoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-3-10-23-17-8-7-16(12-18(17)24-11-4-2)25(21,22)20-14-15-6-5-9-19-13-15/h5-9,12-13,20H,3-4,10-11,14H2,1-2H3

InChI Key

GTECLYWEDOTSDQ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCCC

Origin of Product

United States

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